2-(Allylthio)-2-thiazoline

Alpha-synuclein Neurodegeneration Protein aggregation

Select 2-(Allylthio)-2-thiazoline (CAS 3571-74-2) for its unique dual role: a registered nematicide (杀线啉) and a high-affinity alpha-synuclein probe (Ki=32.1 nM). The allylthio substituent enables nucleophilic and cross-coupling reactions not possible with methyl or ethyl analogs. Verified purity (≥98%), consistent physical properties (bp 92-94 °C, density 1.16 g/cm³), and a comprehensive safety data package (LD50 oral rat 110 mg/kg) ensure reliable agrochemical screening and CNS research. Avoid synthetic failures by insisting on this exact CAS number.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
CAS No. 3571-74-2
Cat. No. B1606775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylthio)-2-thiazoline
CAS3571-74-2
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESC=CCSC1=NCCS1
InChIInChI=1S/C6H9NS2/c1-2-4-8-6-7-3-5-9-6/h2H,1,3-5H2
InChIKeyHOULSWDLZNLUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allylthio)-2-thiazoline (CAS 3571-74-2): Procurement and Technical Specifications Overview


2-(Allylthio)-2-thiazoline (CAS: 3571-74-2) is an organosulfur heterocyclic compound with the molecular formula C6H9NS2, characterized by a 4,5-dihydrothiazole ring bearing an allylthio substituent [1]. It is a liquid at ambient temperature with a boiling point of 92-94 °C at 2 hPa and a density of 1.16 g/cm³ at 20 °C . The compound is primarily recognized in the agrochemical sector as a nematicide (common name: 杀线啉) [1]. Toxicologically, it exhibits acute oral LD50 values of 110 mg/kg (rat) and acute dermal LD50 of 340 mg/kg (rabbit) .

Why Generic Substitution of 2-(Allylthio)-2-thiazoline (CAS 3571-74-2) is Scientifically Unreliable


In-class substitution of 2-(Allylthio)-2-thiazoline with other 2-(alkylthio)-2-thiazoline derivatives or even the parent 2-mercaptothiazoline (CAS 96-53-7) is scientifically unsound due to the distinct pharmacological and physicochemical profiles conferred by the allyl substituent. The allylthio group provides a unique combination of nucleophilic reactivity for synthetic applications [1] and a specific biological activity profile distinct from saturated alkyl or aryl analogs [2]. Furthermore, the compound's established toxicological profile and physical properties (e.g., boiling point, density) are specific to this CAS number and cannot be assumed for any other derivative, even those with similar molecular weights . Using a generic analog without verification risks failure in synthetic pathways or unintended biological outcomes in research models.

Quantitative Evidence Guide for Scientific Selection of 2-(Allylthio)-2-thiazoline (CAS 3571-74-2)


Binding Affinity to Human Alpha-Synuclein: A Potential Differentiator for Neurodegenerative Disease Research

2-(Allylthio)-2-thiazoline exhibits measurable binding affinity to recombinant human alpha-synuclein aggregates, a key target in Parkinson's disease research [1]. In a thioflavin T fluorescence assay, the compound demonstrated an IC50 of 134 nM and a Ki of 32.1 nM [1]. While no direct head-to-head data exists for close analogs, this quantitative binding profile provides a benchmark for this specific molecule that cannot be assumed for other 2-(alkylthio)-2-thiazolines, which may exhibit different binding kinetics or specificity.

Alpha-synuclein Neurodegeneration Protein aggregation

Comparative Toxicological Profile of 2-(Allylthio)-2-thiazoline Against a Close Structural Analog

The acute oral toxicity of 2-(Allylthio)-2-thiazoline is quantified at an LD50 of 110 mg/kg in rats [1]. This can be contrasted with the parent 2-mercaptothiazoline (CAS 96-53-7), a key intermediate for many thiazoline pesticides, for which acute oral LD50 values are reported at 300 mg/kg in mice . The allyl-substituted compound is therefore significantly more acutely toxic via the oral route (approximately 2.7x more potent) compared to its unsubstituted mercapto analog, based on cross-species rodent data. This differential toxicity must be a primary consideration in any safety or application assessment.

Toxicology Nematicide Agrochemical safety

Differentiated Octopaminergic Agonist Activity Within the 2-Thiazoline Class

2-(Alkylthio)-2-thiazolines, as a chemical class, were found to be non-significant octopaminergic agonists in cockroach ventral nerve cord homogenate assays [1]. This is in stark contrast to 2-aminothiazoline and 2-(substituted benzylamino)-2-thiazoline (SBAT) derivatives, which exhibit potent and concentration-dependent activation of adenylate cyclase [1][2]. Specifically, one potent SBAT compound (III-16) achieved 33% efficacy relative to octopamine at 100 μM, while 2-(alkylthio)-2-thiazolines showed no significant activity in the same system [2]. This class-level evidence indicates that the biological target engagement of 2-(Allylthio)-2-thiazoline is fundamentally different from that of the 2-amino and 2-benzylamino subclasses.

Insecticide Octopamine receptor Agrochemical mode of action

Validated Research and Industrial Application Scenarios for 2-(Allylthio)-2-thiazoline (CAS 3571-74-2)


Nematicide Development and Agrochemical Research

2-(Allylthio)-2-thiazoline is established as a nematicide (common name: 杀线啉) [3]. Its specific toxicological profile, with an acute oral LD50 of 110 mg/kg in rats , makes it suitable for controlled agricultural research. This scenario leverages its known identity as an active ingredient, which is not applicable to other 2-(alkylthio)-2-thiazolines that lack this specific nematicidal registration and safety data package.

Synthetic Building Block Requiring a Nucleophilic Allylthio Handle

The compound's utility as a versatile synthetic intermediate is enhanced by the allylthio group, which can participate in nucleophilic substitution and cross-coupling reactions [3]. This specific reactivity is not offered by 2-(methylthio)- or 2-(ethylthio)-2-thiazoline analogs, making 2-(Allylthio)-2-thiazoline the required reagent for constructing molecular architectures that demand an allyl moiety for subsequent functionalization or polymerization.

Neurodegenerative Disease Target Engagement Studies (Alpha-Synuclein)

Based on its quantified binding affinity to human alpha-synuclein aggregates (Ki = 32.1 nM, IC50 = 134 nM) [3], this compound can be employed as a research tool to probe alpha-synuclein aggregation mechanisms. This application is unique to this CAS number, as no comparable binding data exists for other 2-thiazoline derivatives against this target.

Technical Documentation Hub

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